molecular formula C12H20Cl2N2O B2885678 2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2097937-77-2

2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No.: B2885678
CAS No.: 2097937-77-2
M. Wt: 279.21
InChI Key: OZQJOFIXAFIGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride (CAS: Not explicitly provided; Ref: 10-F521148) is a secondary amine derivative featuring a pyridine ring substituted with a methyl group at position 2 and a piperidin-4-ylmethoxy group at position 4. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical research.

The compound is listed as a research chemical by suppliers like CymitQuimica, though availability is discontinued or inquiry-based. Its molecular formula is inferred as C₁₂H₁₈Cl₂N₂O (molecular weight ~265–292 g/mol based on analogous compounds).

Properties

IUPAC Name

2-methyl-6-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-3-2-4-12(14-10)15-9-11-5-7-13-8-6-11;;/h2-4,11,13H,5-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQJOFIXAFIGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trichloroacetimidate-Mediated O-Alkylation

Adapted from the methodology in KR20110093130A, this approach leverages imidate activation for efficient ether bond formation:

Step 1: Imidate Formation
2-Methyl-6-hydroxypyridine reacts with trichloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form the trichloroacetimidate intermediate.
$$
\text{2-Methyl-6-hydroxypyridine} + \text{Cl}_3\text{CCN} \xrightarrow{\text{Base}} \text{Trichloroacetimidate derivative}
$$

Step 2: O-Alkylation
The imidate undergoes nucleophilic displacement with Boc-protected piperidin-4-ylmethanol under Lewis acid catalysis (e.g., BF₃·Et₂O) at 0–25°C:
$$
\text{Imidate} + \text{Boc-piperidin-4-ylmethanol} \xrightarrow{\text{BF₃·Et₂O}} \text{Protected ether intermediate}
$$
Yield : 85–91% (based on analogous reactions in).

Step 3: Deprotection and Salt Formation
Treatment with HCl in dichloromethane removes the Boc group, yielding the dihydrochloride salt:
$$
\text{Protected ether} + \text{HCl} \rightarrow \text{2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride}
$$

Nucleophilic Aromatic Substitution (NAS)

This method, inspired by CN102603620B, employs a chloropyridine precursor for direct displacement:

Step 1: Chlorination
2-Methyl-6-chloropyridine is synthesized via nitration followed by diazotization and chlorination:
$$
\text{2-Methylpyridine} \xrightarrow{\text{HNO}3} \text{6-Nitro-2-methylpyridine} \xrightarrow{\text{SnCl}2/\text{HCl}} \text{6-Amino-2-methylpyridine} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{2-Methyl-6-chloropyridine}
$$

Step 2: Alkylation
Reaction with piperidin-4-ylmethanol under basic conditions (KOH/DMSO) at 80°C:
$$
\text{2-Methyl-6-chloropyridine} + \text{Piperidin-4-ylmethanol} \xrightarrow{\text{KOH}} \text{Free base product}
$$
Yield : 70–75% (extrapolated from).

Step 3: Salt Formation
The free base is treated with HCl gas in ethanol to precipitate the dihydrochloride.

Mitsunobu Coupling

An alternative for sterically hindered systems, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
$$
\text{2-Methyl-6-hydroxypyridine} + \text{Boc-piperidin-4-ylmethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{Protected ether}
$$
Advantages : Mild conditions (0–25°C), high stereoselectivity.
Yield : 80–85% (based on analogous Mitsunobu reactions).

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Advantages
Trichloroacetimidate BF₃·Et₂O, Cl₃CCN 0–25°C 85–91% High efficiency, scalable
NAS KOH, DMSO 80°C 70–75% Avoids protection steps
Mitsunobu DEAD, PPh₃ 0–25°C 80–85% Stereospecific, no Lewis acid required

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Trichloroacetimidate route : Dichloromethane is preferred for imidate formation due to its low nucleophilicity.
  • NAS route : DMSO enhances reaction rates by stabilizing the transition state.

Purification Strategies

  • Crystallization : The dihydrochloride salt is purified via recrystallization from ethanol/ethyl acetate mixtures.
  • Chromatography : Silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂) isolates intermediates.

Challenges and Mitigation

Challenge Solution
Piperidine ring protonation Boc protection prevents unwanted quaternization
Pyridine ring deactivation Imidate activation enhances electrophilicity
Hydroscopicity of dihydrochloride Storage under nitrogen with desiccants

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Moieties

The table below compares key structural and physicochemical properties of 2-methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride with related compounds:

Compound Name Substituents/Linkers Molecular Weight (g/mol) Key Features/Applications References
Target Compound Piperidin-4-ylmethoxy, methyl ~265–292* Research chemical; potential mGluR5 modulation
2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride Piperidin-4-yloxy linker 265.18 High-purity synthesis; used in life sciences
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] Phenylethenyl linker 185.24 mGluR5 antagonist (IC₅₀ = 0.29 µM)
SIB-1757 [6-methyl-2-(phenylazo)-3-pyridinol] Phenylazo substituent 231.25 mGluR5 antagonist (IC₅₀ = 0.37 µM)
(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride Pyrrolidine ring (5-membered) Not provided Chiral analog; 95% purity for drug discovery

*Calculated based on structural analogs.

Key Observations:

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters basicity and steric bulk. Piperidine derivatives generally exhibit higher lipophilicity, impacting blood-brain barrier penetration.
  • Salt Form : Dihydrochloride salts (target compound and analogs) improve solubility for in vitro assays, contrasting with neutral forms like SIB-1893.

Pharmacological Analogues: mGluR5 Antagonists

The target compound shares structural motifs with noncompetitive mGluR5 antagonists (e.g., SIB-1893 and MPEP). Key pharmacological comparisons:

Compound Target Receptor IC₅₀/EC₅₀ Selectivity Over mGluR1 Mechanism
SIB-1893 mGluR5 0.29 µM >100 µM (IC₅₀) Noncompetitive
MPEP mGluR5 Not provided High Noncompetitive
Target Compound mGluR5* Not available Not available Hypothesized similar

*Hypothesized based on structural similarity.

Implications:

  • The target compound’s piperidine-methoxy-pyridine scaffold may mimic SIB-1893’s pyridine core, but its larger substituent could alter binding pocket interactions.
  • Lack of direct activity data necessitates further studies to confirm receptor affinity and selectivity.

Biological Activity

2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride, with the chemical formula C12H20Cl2N2O and CAS number 2097937-77-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 279.21 g/mol
  • IUPAC Name : 2-methyl-6-(piperidin-4-ylmethoxy)pyridine dihydrochloride
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to function as a modulator of neurotransmitter systems, particularly affecting the metabotropic glutamate receptor (mGluR5) and potentially influencing dopaminergic pathways.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyridine compounds exhibit significant antimicrobial properties. The compound has shown promising results in inhibiting the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study focused on various monomeric alkaloids, including those derived from piperidine, demonstrated strong antibacterial activity against common pathogens. The tested compounds exhibited MIC values that indicate effective inhibition of bacterial growth within a short time frame .
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of related compounds have revealed that modifications on the piperidine ring can enhance antibacterial efficacy. For instance, introducing electron-donating or electron-withdrawing groups significantly affected the antibacterial activity, suggesting that fine-tuning the molecular structure could optimize therapeutic effects .
  • Neuropharmacological Effects :
    While primarily studied for its antimicrobial properties, there are indications that this compound may also influence neurological pathways. Compounds with similar structures have been linked to anxiolytic effects in rodent models, indicating potential applications in treating anxiety disorders .

Q & A

Q. What are the recommended storage conditions and handling protocols for 2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride to ensure stability?

  • Methodological Answer : The compound should be stored in a tightly sealed container at 2–8°C, protected from light and moisture. Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to avoid skin/eye contact. Ensure adequate ventilation during use, as inhalation of dust may cause respiratory irritation . Stability tests indicate no decomposition under recommended storage conditions, but prolonged exposure to humidity or heat (>40°C) may degrade the hydrochloride salt form .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, v/v) to assess purity (>98% recommended for biological assays) .
  • NMR : 1H^1H and 13C^13C NMR in DMSO-d6 to confirm the presence of the piperidine methoxy group (δ ~3.5–4.0 ppm for methoxy protons) and pyridine ring protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (M+H+^+) at m/z 295.2 .

Q. What solvents are compatible with this compound for dissolution in biological assays?

  • Methodological Answer : The compound is highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays, prepare stock solutions in sterile DMSO (10 mM) and dilute in PBS or culture media to ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers design a synthetic route for this compound, and what are critical reaction parameters?

  • Methodological Answer : Synthetic Steps :

Intermediate Preparation : React 4-(hydroxymethyl)piperidine with 2-methyl-6-chloropyridine under basic conditions (K2_2CO3_3, DMF, 80°C, 12 h) to form the ether linkage .

Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to yield the dihydrochloride salt .
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1).
  • Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .

Q. What strategies can resolve contradictory data in pharmacological studies (e.g., receptor binding vs. functional assays)?

  • Methodological Answer :
  • Receptor Binding Assays : Use radioligand displacement (e.g., 3H^3H-labeled antagonists) to measure Ki_i values. Ensure uniform membrane preparation and buffer conditions (pH 7.4, 25°C) .
  • Functional Assays (e.g., cAMP accumulation) : Validate target engagement with dose-response curves (EC50_{50}/IC50_{50}) and compare with binding data. Discrepancies may arise from allosteric modulation or off-target effects—use siRNA knockdown or selective inhibitors to confirm specificity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Maestro to model binding to piperidine/pyridine-recognizing receptors (e.g., GPCRs). Use the crystal structure of the target (PDB ID: e.g., 6CM4) for homology modeling .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (e.g., pyridine N with Asp113 in a receptor) and hydrophobic interactions (piperidine ring with Phe200) .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Microsomal Stability Assay : Incubate the compound (1 µM) with liver microsomes (human/rat) and NADPH at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate t1/2_{1/2} using first-order kinetics .
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. IC50_{50} values >10 µM suggest low risk of drug-drug interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Methodological Answer : Variations may arise from differences in pH, counterion (e.g., hydrochloride vs. free base), or analytical methods. Standardize protocols:
  • pH Solubility Profile : Measure solubility in buffers (pH 1–10) using shake-flask method and HPLC quantification .
  • Salt Form Comparison : Test dihydrochloride vs. monohydrochloride salts in identical solvents. For example, dihydrochloride forms show higher aqueous solubility (~50 mg/mL vs. ~10 mg/mL for monohydrochloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.